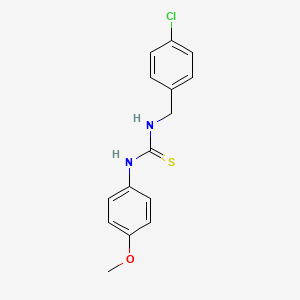

N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)thiourea

CAS No.:

Cat. No.: VC10961414

Molecular Formula: C15H15ClN2OS

Molecular Weight: 306.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15ClN2OS |

|---|---|

| Molecular Weight | 306.8 g/mol |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)thiourea |

| Standard InChI | InChI=1S/C15H15ClN2OS/c1-19-14-8-6-13(7-9-14)18-15(20)17-10-11-2-4-12(16)5-3-11/h2-9H,10H2,1H3,(H2,17,18,20) |

| Standard InChI Key | OBEUKQGHYHHUHF-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Structural Features

N-(4-Chlorobenzyl)-N'-(4-methoxyphenyl)thiourea is a disubstituted thiourea derivative. Its structure comprises a thiourea core () with two aromatic substituents:

-

A 4-chlorobenzyl group () attached to one nitrogen atom.

-

A 4-methoxyphenyl group () attached to the other nitrogen atom .

The compound’s SMILES notation is N(C(=S)NCC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)OC, reflecting the connectivity of its functional groups . Its InChIKey (OBEUKQGHYHHUHF-UHFFFAOYSA-N) and exact mass (306.059362 g/mol) further confirm its identity .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 306.81 g/mol | |

| Exact Mass | 306.059362 g/mol | |

| SMILES | N(C(=S)NCC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)OC | |

| InChIKey | OBEUKQGHYHHUHF-UHFFFAOYSA-N |

Synthesis Methods and Optimization

General Synthetic Pathways

Thiourea derivatives are typically synthesized via reactions between amines and thiocarbonyl-containing reagents. For N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)thiourea, two plausible routes are derived from patent literature :

-

Reaction of Dithiocarbamate Esters with Amines:

-

Isothiocyanate-Amine Coupling:

-

4-Chlorobenzyl isothiocyanate reacts with 4-methoxyaniline in a polar solvent (e.g., ethanol) under reflux.

-

Patent-Based Synthesis (Adapted from US3188312A)

A modified method from the patent involves:

-

Preparation of Sodium N-(4-Chlorobenzyl)-dithiocarbamate:

-

4-Chlorobenzylamine reacts with carbon disulfide () and sodium hydroxide in water.

-

Reaction equation:

-

-

Reaction with 1,3-Propanesultone:

Physicochemical Properties

Spectral Characteristics

-

13C NMR: Computed spectra (via HOSE algorithm) indicate signals for the thiourea carbonyl (), aromatic carbons (), and methoxy groups () .

-

Mass Spectrometry: The exact mass (306.059362 u) aligns with the molecular formula, confirming purity .

Thermal and Solubility Data

While direct data for this compound is limited, analogous thioureas exhibit:

-

Melting Points: 50–160°C (e.g., N,N'-di-n-octyl-thiourea: 52–53°C; benzyl-thiourea: 160–161°C) .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) and poor solubility in water .

Research Applications and Biological Activity

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume